molecular formula C12H9ClO3 B5634673 4-chloro-3-methylphenyl 2-furoate

4-chloro-3-methylphenyl 2-furoate

Cat. No. B5634673
M. Wt: 236.65 g/mol
InChI Key: IHRASSZZMSTZPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Chloromethylation of 3-furoates, followed by a Friedel–Crafts reaction, is a method to produce 5-aralkyl-3-furoates, which are related to the synthesis of 4-chloro-3-methylphenyl 2-furoate (Elliott, Janes, & Pearson, 1971).
  • An alternative synthesis involves condensing ethylene acetals of levulinic esters with ethyl formate, followed by cyclization (Yin et al., 2008).

Molecular Structure Analysis

  • The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction techniques, which can provide insights into the structure of this compound (Murugavel et al., 2016).

Chemical Reactions and Properties

  • The compound's derivatives can undergo various chemical reactions, including Diels-Alder reactions and interactions with other chemical agents, indicating its reactivity and potential for further chemical transformations (Picker, Proust, & Ridley, 1986).

Physical Properties Analysis

  • Studies on similar compounds can provide insight into the physical properties of this compound, such as solubility, melting point, and boiling point. The crystal structure analysis, in particular, can offer details about the compound's solid-state properties (Wang et al., 2011).

Chemical Properties Analysis

  • The compound's chemical properties, including reactivity, stability, and functional group behavior, can be inferred from studies on similar chemical structures and their reactions (Sayahi et al., 2015).

properties

IUPAC Name

(4-chloro-3-methylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-8-7-9(4-5-10(8)13)16-12(14)11-3-2-6-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRASSZZMSTZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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